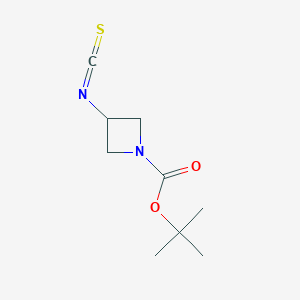

Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate

Description

Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is a four-membered azetidine ring derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an isothiocyanato (-NCS) functional group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry, where its isothiocyanato group enables efficient conjugation with amines to form thiourea linkages. Such reactivity is exploited in drug discovery, bioconjugation, and materials science. The Boc group enhances solubility and stability during synthetic processes, making the compound a versatile building block for structurally constrained molecules .

Propriétés

IUPAC Name |

tert-butyl 3-isothiocyanatoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-4-7(5-11)10-6-14/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPMUEVNYTUBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with isothiocyanates. One common method includes the reaction of tert-butyl 3-azetidine-1-carboxylate with thiophosgene or other isothiocyanate sources under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with tert-butyl 3-isothiocyanatoazetidine-1-carboxylate include amines, alcohols, and other nucleophiles. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent decomposition or side reactions.

Major Products Formed

The major products formed from reactions with tert-butyl 3-isothiocyanatoazetidine-1-carboxylate include thiourea derivatives, substituted azetidines, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of azetidine and isothiocyanate groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules that can be tested for various biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is explored for its potential therapeutic applications. Compounds containing azetidine rings and isothiocyanate groups have shown promise in drug discovery, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer chemistry, coatings, and other high-performance materials.

Mécanisme D'action

The mechanism of action of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, potentially leading to changes in their function and activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues within the Azetidine Family

Azetidine derivatives share a four-membered ring structure but differ in substituent groups, which dictate their reactivity and applications. For example:

- Tert-butyl-3-(1-(1,3-dioxoisoindolin-2-yl)-2-oxo-2-phenylethyl)-2-((ethoxycarbonyl)thio)azetidine-1-carboxylate (): This compound features a thioester (-SC(O)OEt) group at position 2 and a complex dioxoisoindolinyl substituent at position 3. Unlike the isothiocyanato group, the thioester is prone to hydrolysis and transthioesterification, making it useful in dynamic combinatorial chemistry .

- Tert-butyl 3-isocyanatoazetidine-1-carboxylate : Replacing the sulfur atom in the isothiocyanato group with oxygen yields an isocyanate (-NCO) analogue. Isocyanates are less electrophilic than isothiocyanates, resulting in slower reaction kinetics with nucleophiles like amines.

Comparison with Pyrrolidine-Based Derivatives

Pyrrolidine (five-membered ring) derivatives, such as tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (), exhibit distinct properties due to their larger ring size and substituents:

- Ring Strain vs. Flexibility : Azetidines have higher ring strain, favoring reactions that relieve strain (e.g., ring-opening). Pyrrolidines offer greater conformational flexibility, making them more prevalent in pharmaceuticals.

- Substituent Effects : The hydroxymethyl and methoxyphenyl groups in the pyrrolidine derivative enable hydrogen bonding and π-π interactions, which are absent in the simpler isothiocyanato-substituted azetidine.

Reactivity and Functional Group Analysis

- Isothiocyanato (-NCS) : Highly electrophilic, reacts rapidly with amines to form thioureas. Critical for covalent inhibitor design .

- Thioester (-SC(O)OEt) : Participates in acyl transfer reactions; less reactive toward amines unless activated.

- Hydroxymethyl (-CH2OH) : Oxidizable to carboxylic acids or used for ether/ester formation.

Physicochemical Properties and Spectral Data

Activité Biologique

Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is a chemical compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H14N2O2S

- CAS Number : 750583-84-7

- Functional Groups : Isothiocyanate and azetidine ring

The presence of the isothiocyanate group is significant as it is known for its biological reactivity, particularly in forming covalent bonds with nucleophiles in biological systems. The azetidine ring contributes to the compound's overall stability and reactivity.

The biological activity of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate can be attributed to the following mechanisms:

- Covalent Modification : The isothiocyanate group can react with thiol groups in proteins, leading to modifications that can alter protein function and signaling pathways.

- Interaction with Nucleophiles : The compound can interact with various nucleophilic sites in biomolecules, potentially affecting cellular processes such as apoptosis and cell proliferation.

- Pathway Modulation : The azetidine ring may facilitate interactions with specific molecular targets, enhancing the compound's bioactivity.

Antimicrobial Properties

Research has indicated that compounds containing isothiocyanate groups exhibit significant antimicrobial activity. Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Anticancer Activity

The compound has also been explored for its potential anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways associated with cell survival.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical) | 25 | Apoptosis induction | |

| MCF-7 (breast) | 30 | Cell cycle arrest | |

| A549 (lung) | 20 | ROS generation |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate highlighted its effectiveness against multi-drug resistant strains of bacteria. The compound was tested in a series of agar diffusion assays, showing significant inhibition compared to control groups.

Case Study 2: Cancer Cell Line Studies

In a study examining its anticancer properties, tert-butyl 3-isothiocyanatoazetidine-1-carboxylate was administered to various cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-isothiocyanatoazetidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Q. How can researchers confirm the structural integrity of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate post-synthesis?

- Methodological Answer : Combine ¹H/¹³C NMR to verify the azetidine ring geometry and Boc/isothiocyanate group positions. FT-IR (2100–2050 cm⁻¹ for N=C=S stretch) and LC-MS (m/z = [M+H]⁺ = 245.3) provide complementary validation. For crystalline samples, X-ray crystallography (SHELX refinement) resolves bond lengths and angles, though crystallization may require slow vapor diffusion with diethyl ether .

Q. What solvent systems are compatible with this compound for downstream reactions?

- Methodological Answer : The compound is stable in polar aprotic solvents (DMF, DMSO) and halogenated solvents (CH₂Cl₂, chloroform). Avoid protic solvents (e.g., methanol, water), which may hydrolyze the isothiocyanate group. For nucleophilic substitutions (e.g., amine coupling), use DMF at 0–25°C to balance reactivity and stability .

Advanced Research Questions

Q. How do steric and electronic effects of the azetidine ring influence the reactivity of the isothiocyanate group in cross-coupling reactions?

- Methodological Answer : The strained azetidine ring enhances electrophilicity at the isothiocyanate group, enabling faster reactions with amines compared to linear analogs. However, steric hindrance from the tert-butyl group can slow bulkier nucleophiles. Computational studies (DFT, Gaussian 16) quantify activation energies for specific pathways. Experimental validation via kinetics (NMR monitoring) under varying temperatures (25–60°C) identifies rate-limiting steps .

Q. What strategies mitigate decomposition of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate during long-term storage?

- Methodological Answer : Store under inert gas (Ar) at –20°C in amber vials to prevent moisture/oxygen exposure. Lyophilization with cryoprotectants (trehalose) improves stability. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months. Accelerated stability studies (40°C/75% RH for 6 weeks) predict shelf-life .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent concentration). Standardize protocols using positive controls (e.g., known kinase inhibitors) and replicate assays across multiple labs. Meta-analysis of published IC₅₀ values (Prism software) identifies outliers. Structural analogs (e.g., piperidine vs. azetidine cores) clarify SAR trends .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled targets identifies binding poses. MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes. Validate predictions with SPR (binding affinity) and ITC (thermodynamics). Cross-reference with crystallographic data (PDB) to refine force field parameters .

Methodological Framework for Research Design

- Linking to Theory : Anchor studies in Hammett substituent constants (electronic effects) or Baldwin’s rules (ring-strain reactivity) to rationalize synthetic pathways .

- Experimental Validation : Use factorial design (DoE, JMP software) to optimize reaction parameters and minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.